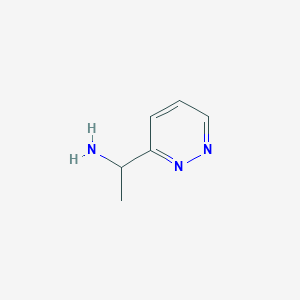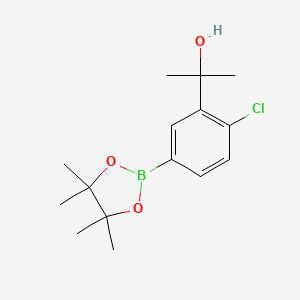
2-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
説明
The compound “2-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol” is a boronic acid derivative . It’s an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds .
Synthesis Analysis
The compound was obtained by a five-step substitution reaction . The synthesis of this compound involves complex chemical reactions and requires precise control of conditions .Molecular Structure Analysis
The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions it’s involved in is the Suzuki–Miyaura reaction .Physical and Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . Its molecular formula is C10H14BClN2O2 and its molecular weight is 240.49 . The compound appears as a white to yellow to orange powder to crystal .科学的研究の応用
Synthesis and Structural Studies
- 2-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol and similar compounds have been synthesized and structurally analyzed. These boric acid ester intermediates with benzene rings were obtained via a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Molecular structures were also calculated using density functional theory (DFT), confirming consistency with crystal structures determined by X-ray diffraction. The study of molecular electrostatic potential and frontier molecular orbitals via DFT revealed some physicochemical properties of these compounds (Huang et al., 2021).
Boronate Ester Analysis
- Boronate ester compounds, including variants of this compound, have been prepared and characterized for various applications. These compounds were prepared through reactions involving triphenylphosphine and benzyl bromides or bromomethyl-closo-1,2-carborane. The cytotoxicities and boron uptake of these derivatives were investigated, with applications in vitro using human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).
Application in Detection and Sensing
- A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction discussed the application of boron ester or acid functional groups in the detection of hydrogen peroxide. This research highlighted a general approach to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule via a solid/vapor reaction (Fu et al., 2016).
Catalysis and Polymerization
- Research on 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane and related compounds has shown their utility in catalysis and polymerization. These studies involve the use of boronate esters in initiating Suzuki-Miyaura chain growth polymerization and creating bright, enduring fluorescence in nanoparticles. These nanoparticles can be used for various applications, including emission tuning and imaging (Fischer et al., 2013).
Pharmaceutical Applications
- While specific information on the pharmaceutical applications of this compound is limited, related compounds have been investigated for their potential in drug development. For instance, the study of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives evaluated their efficacy as Src kinase inhibitors and anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
Safety and Hazards
作用機序
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The process of phosphitylation, which this compound facilitates, is a crucial step in many biochemical synthesis pathways, particularly those involving the formation of glycosyl donors and ligands .
Result of Action
The primary result of the action of this compound is the formation of glycosyl donors and ligands through the phosphitylation of alcohols and heteroatomic nucleophiles . These products are useful in various biochemical reactions and pathways.
特性
IUPAC Name |
2-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-13(2,18)11-9-10(7-8-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTWRMHOPOYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128913 | |
| Record name | 2-Chloro-α,α-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885069-30-7 | |
| Record name | 2-Chloro-α,α-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885069-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α,α-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


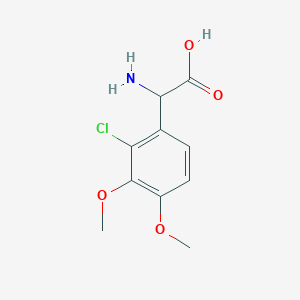
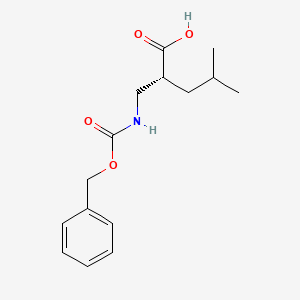

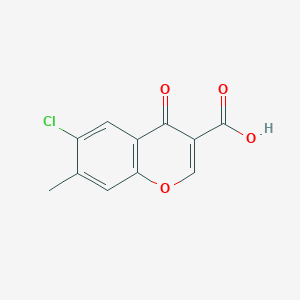
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
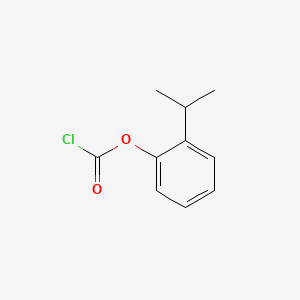
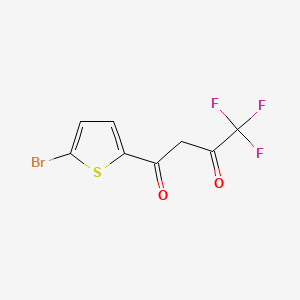

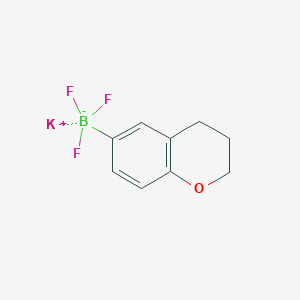

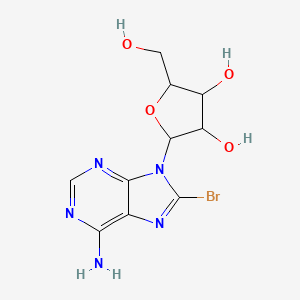
![1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B6333001.png)
